molecular formula C10H7N7O5 B6078503 5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide

5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B6078503
M. Wt: 305.21 g/mol
InChI Key: XTAVVWYMQKOIER-WZUFQYTHSA-N
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Description

5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of nitrotriazoles

Properties

IUPAC Name

5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N7O5/c18-9(8-12-10(15-13-8)17(21)22)14-11-5-6-2-1-3-7(4-6)16(19)20/h1-5H,(H,14,18)(H,12,13,15)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAVVWYMQKOIER-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=NNC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide typically involves the nitration of precursor compounds followed by condensation reactions. One common method involves the nitration of 5-nitro-2-hydroxymethyl-tetrazole with fuming nitric acid and acetic anhydride . The reaction conditions often require controlled temperatures and the use of strong acids to facilitate the nitration process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The triazole ring can also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of a nitro group, a triazole ring, and a carboxamide group, which confer a range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

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